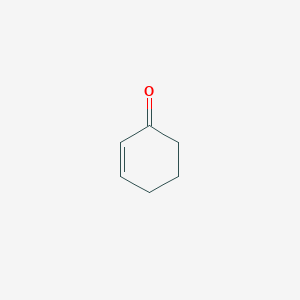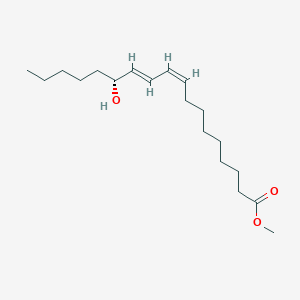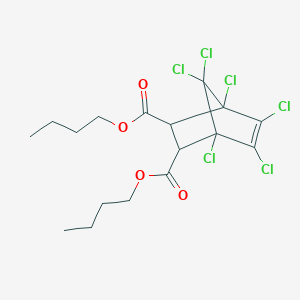![molecular formula C10H14O2 B156150 [[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane CAS No. 1886-89-1](/img/structure/B156150.png)
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMPO and is a highly reactive molecule that can be used in a variety of applications. In
Wirkmechanismus
DMPO acts as a spin trap by reacting with free radicals to form a stable adduct. This adduct can then be analyzed using electron paramagnetic resonance (EPR) spectroscopy to determine the identity and concentration of the free radical. DMPO has been shown to react with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals.
Biochemische Und Physiologische Effekte
DMPO has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in a variety of cell types, including endothelial cells, smooth muscle cells, and neurons. DMPO has also been shown to protect against ischemia-reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPO in lab experiments is its ability to act as a spin trap for free radicals. This allows researchers to study the identity and concentration of free radicals in biological systems. However, DMPO has some limitations, including its potential toxicity and the need for specialized equipment, such as EPR spectroscopy, to analyze the adducts formed.
Zukünftige Richtungen
There are many future directions for research on DMPO. One area of interest is the development of new methods for synthesizing this compound. Another area of interest is the use of DMPO in studies of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal conditions for using DMPO in lab experiments and to explore the potential toxicity of this compound.
Synthesemethoden
DMPO can be synthesized using a variety of methods, including epoxidation of the corresponding allylic alcohol, reaction of the corresponding allylic chloride with sodium hydroxide, and oxidation of the corresponding allylic alcohol with dimethyl dioxirane. The most common method of synthesizing DMPO is through the reaction of the corresponding allylic alcohol with m-chloroperbenzoic acid.
Wissenschaftliche Forschungsanwendungen
DMPO has been extensively studied in scientific research due to its ability to act as a spin trap for free radicals. This compound has been used to study a variety of biological processes, including oxidative stress, inflammation, and apoptosis. DMPO has also been used in studies of cardiovascular disease, cancer, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
1886-89-1 |
|---|---|
Produktname |
[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(2-methylhex-5-en-3-yn-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-10(2,3)12-8-9-7-11-9/h4,9H,1,7-8H2,2-3H3 |
InChI-Schlüssel |
YQJCMJPWVZEDPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C#CC=C)OCC1CO1 |
Kanonische SMILES |
CC(C)(C#CC=C)OCC1CO1 |
Andere CAS-Nummern |
1886-89-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



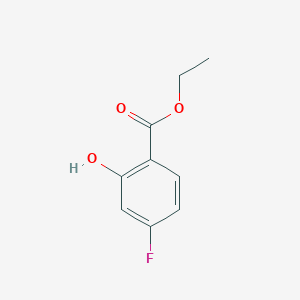
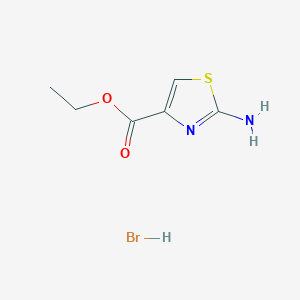
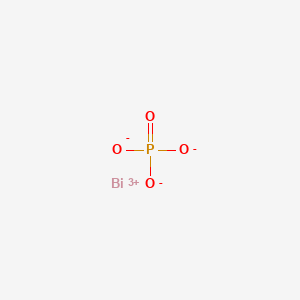
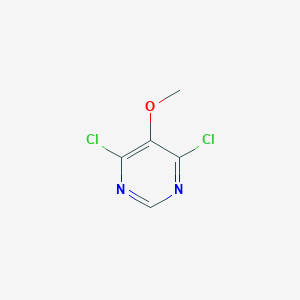
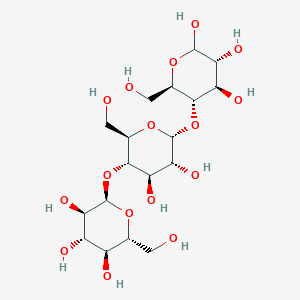
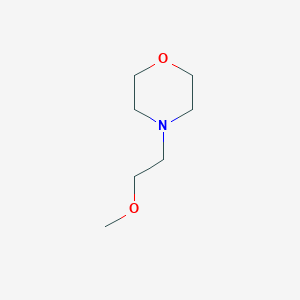
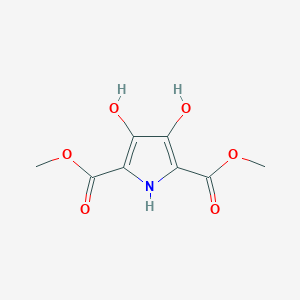
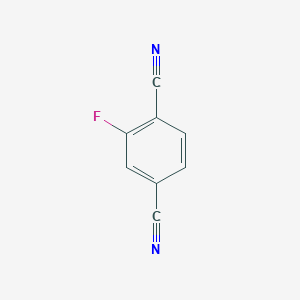
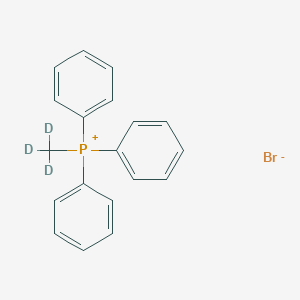
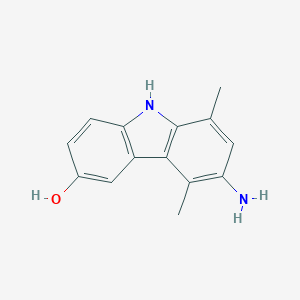
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
